

# Application Notes and Protocols: Fluciclovine (18F) PET in Detecting Recurrent Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Fluciclovine (18F) |           |
| Cat. No.:            | B1218386           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fluciclovine (18F)**, also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog radiotracer approved by the U.S. Food and Drug Administration (FDA) for positron emission tomography (PET) imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels following prior treatment.[1][2][3] This document provides detailed application notes and protocols for the use of **Fluciclovine (18F)** PET in this setting, aimed at researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

Prostate cancer cells often exhibit an increased rate of amino acid transport to support their rapid growth and proliferation.[4][5] **Fluciclovine (18F)** is a synthetic amino acid that is actively transported into cells, primarily by two sodium-dependent amino acid transporters: Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1), which are upregulated in prostate cancer cells.[4][6][7][8] Unlike natural amino acids, **Fluciclovine (18F)** is not significantly metabolized or incorporated into proteins once inside the cell.[4][6] This intracellular trapping allows for imaging the increased amino acid transport characteristic of



prostate cancer. The fluorine-18 radiolabel emits positrons, which annihilate with electrons to produce two 511-keV gamma photons that are detected by the PET scanner.[4]



Click to download full resolution via product page

Fluciclovine (18F) Uptake Pathway.

## **Quantitative Data**

### Detection Rates of Fluciclovine (18F) PET/CT by PSA

Level

| PSA Level (ng/mL) | Overall Detection Rate (%) |
|-------------------|----------------------------|
| <0.5              | 15 - 40[3][9]              |
| 0.5 - 0.99        | 46 - 87[9][10]             |
| 1.0 - 1.99        | 57 - 74[9][10]             |
| ≥2.0              | 92 - 94[3][10]             |
| Overall           | 66 - 67[3][11]             |

#### Diagnostic Performance of Fluciclovine (18F) PET/CT



| Parameter                       | Value (%) |
|---------------------------------|-----------|
| Sensitivity                     | 87.10[11] |
| Specificity                     | 80.00[11] |
| Positive Predictive Value (PPV) | 87.10[11] |
| Negative Predictive Value (NPV) | 80.00[11] |
| Accuracy                        | 84.31[11] |

Comparison of Detection Rates: Fluciclovine (18F)

PET/CT vs. PSMA-targeted PET/CT

| PSA Level (ng/mL) | Fluciclovine (18F) Detection Rate (%) | PSMA PET Detection Rate (%) |
|-------------------|---------------------------------------|-----------------------------|
| <0.5              | 37                                    | 45                          |
| 0.5 - 0.9         | 48                                    | 59                          |
| 1.0 - 1.9         | 62                                    | 80                          |

Data from a meta-analysis comparing **Fluciclovine (18F)** and PSMA-targeted radiotracers.[12]

A head-to-head comparison study showed an overall detection rate for **Fluciclovine (18F)** of 79.3% versus 82.8% for 68Ga-PSMA-11.[13] Notably, **Fluciclovine (18F)** demonstrated a higher detection rate for local recurrence in the prostate bed (37.9% vs. 27.6%), which may be attributed to lower urinary excretion and reduced bladder activity interference.[13][14]

# **Experimental Protocols**Patient Preparation

- Dietary Restrictions: Patients should fast for at least 4 hours before the administration of **Fluciclovine (18F)**.[15][16][17] Sips of water are permitted for taking medications.[16][17]
- Physical Activity: Patients should avoid significant or strenuous exercise for at least 24 hours
  prior to the scan to minimize muscle uptake of the radiotracer.[15][16][17]



Voiding: Patients should be encouraged to void approximately 30 to 60 minutes before the
injection and then refrain from voiding until the scan is complete.[16] This is to minimize
urinary activity in the bladder which could obscure adjacent structures.[1]

# Radiopharmaceutical Administration and Imaging Workflow





Click to download full resolution via product page

Fluciclovine (18F) PET/CT Workflow.



- Dosage and Administration: The recommended dose is 370 MBq (10 mCi) of Fluciclovine
   (18F) administered as an intravenous bolus injection.[16] The injection should be followed by
   a saline flush to ensure the full dose is delivered.[16] Injection into the right arm is preferred
   to avoid potential misinterpretation of stasis in the left axillary vein.[16]
- Patient Positioning: The patient should be positioned supine on the scanner table with their arms raised above their head.[16][17]
- Image Acquisition Timing: PET scanning should begin 3 to 5 minutes after the completion of the **Fluciclovine (18F)** injection.[1][16][17] The tumor-to-normal tissue contrast is highest between 4 and 10 minutes post-injection.[16]
- CT Acquisition: A low-dose CT scan is performed from mid-thigh to the base of the skull for attenuation correction and anatomical localization.[1] If intravenous contrast is used, the CT should be acquired after the PET scan due to the potential diuretic effect of the contrast medium.[1]
- PET Acquisition: The PET scan is acquired over the same anatomical range as the CT scan.
   [1] The acquisition time is typically 3-5 minutes per bed position, with a total scan time of approximately 20-30 minutes.[1][16]

#### **Image Interpretation**

- Visual Assessment: Image interpretation is primarily qualitative, comparing the uptake in suspicious lesions to the background activity in the bone marrow or blood pool.
- Criteria for Positive Findings:
  - For lesions ≥1 cm, uptake equal to or greater than bone marrow is considered suspicious.
     [16]
  - For lesions <1 cm, focal uptake greater than the blood pool is considered suspicious.[16]
  - For bone lesions, any focal uptake that is clearly visualized on the maximum intensity projection (MIP) or PET-only images is considered positive for metastatic disease.



 Normal Biodistribution: Physiologic uptake of Fluciclovine (18F) is typically seen in the liver, pancreas, bone marrow, salivary glands, pituitary gland, and muscles.[7] There is generally low urinary excretion, which is an advantage for imaging the pelvic region.[6]

#### **Impact on Clinical Management**

Fluciclovine (18F) PET/CT has been shown to significantly impact the clinical management of patients with recurrent prostate cancer. In the prospective multicenter LOCATE and FALCON studies, imaging with Fluciclovine (18F) led to a change in management plans for 59% and 64% of patients, respectively.[7] Furthermore, real-world data indicates that the use of Fluciclovine (18F) PET/CT resulted in a change in clinical management in 62% of patients.[3] In a study analyzing patients with a pre-scan plan for androgen deprivation therapy (ADT), Fluciclovine (18F) PET/CT findings led to a change in management for 64% of patients, with 59% of those changes involving the avoidance of ADT in favor of targeted salvage therapy.[19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. What is the mechanism of Fluciclovine 18F? [synapse.patsnap.com]
- 5. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axumin® (fluciclovine F 18) injection | Mechanism of Action for Axumin [axumin.com]
- 7. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians
  Treating Patients with Biochemical Recurrence of Prostate Cancer PMC
  [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 8. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Frontiers | The Diagnostic Role of 18F-Choline, 18F-Fluciclovine and 18F-PSMA PET/CT in the Detection of Prostate Cancer With Biochemical Recurrence: A Meta-Analysis [frontiersin.org]
- 11. [18F]Fluciclovine PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Prospective Head-to-Head Comparison of 18F-Fluciclovine With 68Ga-PSMA-11 in Biochemical Recurrence of Prostate Cancer in PET/CT PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. radiology.unm.edu [radiology.unm.edu]
- 16. axumin.com [axumin.com]
- 17. snmmi.org [snmmi.org]
- 18. 18F-Fluciclovine PET/CT Detection of Recurrent Prostate Carcinoma in Patients With Serum PSA ≤ 1 ng/mL After Definitive Primary Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of 18F-fluciclovine PET/CT on plans for androgen deprivation therapy in patients with biochemical recurrence of prostate cancer: data analysis from two prospective clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Fluciclovine (18F) PET in Detecting Recurrent Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218386#fluciclovine-18f-pet-in-detecting-recurrent-prostate-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com